![molecular formula C24H31BrOS3 B12587542 3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene CAS No. 874179-74-5](/img/structure/B12587542.png)
3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene is a complex organic compound that features a thiophene core substituted with a bromodecoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene typically involves multiple steps, starting with the preparation of the thiophene core. The bromodecoxyethyl group is introduced through a series of substitution reactions. Common reagents used in these reactions include bromine, thiophene derivatives, and various catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The bromodecoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene involves its interaction with specific molecular targets. The bromodecoxyethyl group can participate in various chemical interactions, influencing the compound’s reactivity and stability. The thiophene core provides a stable framework that can interact with other molecules through π-π stacking and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,2’:5’,2’‘-Terthiophene,3’-[2-[(10-bromodecyl)oxy]ethyl]
- 3-(2-phenylethenyl)-2,5-dithiophen-2-ylthiophene
Uniqueness
3-[2-(10-Bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability.
Properties
CAS No. |
874179-74-5 |
|---|---|
Molecular Formula |
C24H31BrOS3 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
3-[2-(10-bromodecoxy)ethyl]-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C24H31BrOS3/c25-14-7-5-3-1-2-4-6-8-15-26-16-13-20-19-23(21-11-9-17-27-21)29-24(20)22-12-10-18-28-22/h9-12,17-19H,1-8,13-16H2 |
InChI Key |
ITLXZBFYQVLVCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)CCOCCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-ethoxyphenyl)-3-methyl-](/img/structure/B12587459.png)
![1-[(Pyridin-4-yl)methyl]phthalazine](/img/structure/B12587466.png)
![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;perchloric acid](/img/structure/B12587468.png)
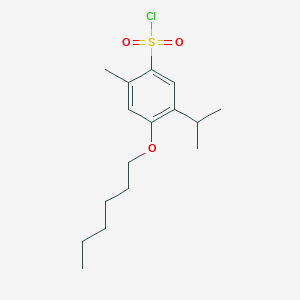
![2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12587472.png)


![Benzo[f]quinoline, 1-(3-chlorophenyl)-3-(2-thienyl)-](/img/structure/B12587487.png)
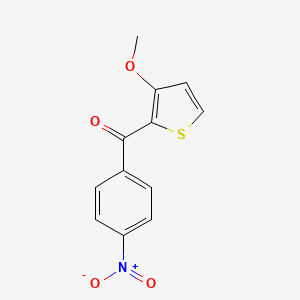
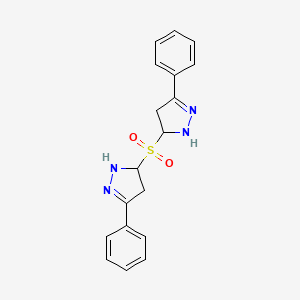
![dimethyl 2-methyl-2-[(1S)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B12587521.png)
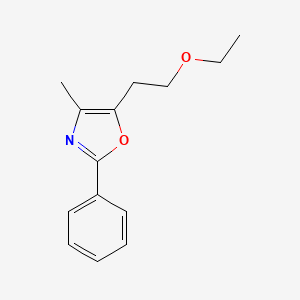
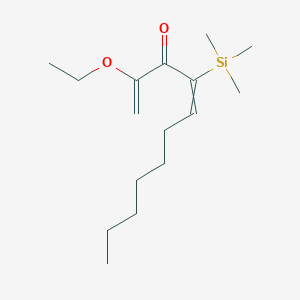
![Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12587540.png)
